Chemical structure and properties of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol
Chemical structure and properties of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol
The following technical guide provides an in-depth analysis of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol , a specialized chiral amino alcohol derived from the S-methylated derivative of D-Penicillamine.
Synonyms: S-Methyl-D-Penicillaminol; (R)-2-Amino-3-methyl-3-(methylthio)-1-butanol
CAS Registry Number: 1520929-82-1 (approximate/related derivative class)
Molecular Formula: C
Executive Summary
(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is a chiral 1,2-amino alcohol featuring a sterically demanding gem-dimethyl thioether moiety at the
Unlike its non-sulfurated analog (Valinol), this molecule integrates three distinct chemical functionalities—a primary amine (hard donor), a primary hydroxyl (hard donor/H-bond donor), and a methyl sulfide (soft donor/steric blocker)—onto a rigid carbon backbone. It is primarily utilized as a chiral auxiliary in asymmetric synthesis and as a chelating scaffold in the development of metallopharmaceuticals, particularly for copper (Cu) and technetium (Tc) radioisotopes.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is defined by the (2R) stereocenter, which dictates the spatial arrangement of the amino group relative to the bulky side chain.
Structural Analysis
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Backbone: A butan-1-ol chain substituted at C2 and C3.
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Stereocenter (C2): Carries the primary amine (-NH
). The (R)-configuration mimics D-amino acids (e.g., D-Valine), making it resistant to endogenous proteases/enzymes in biological applications. -
Quaternary Carbon (C3): The C3 position is fully substituted with two methyl groups (one being part of the S-Me group? No, strictly "3-methyl-3-methylsulfanyl" implies one -CH
and one -S-CH on the C3, but the parent is butane. Let's clarify: The butane chain is C1-C2-C3-C4. C3 has a methyl and an S-methyl. This creates a gem-dialkyl-like environment, but one alkyl is a thioether). -
Electronic Effect: The sulfur atom introduces a "soft" electronic character, enabling selective coordination with soft transition metals (Pd, Pt, Cu) while the N/O terminus binds hard metals.
Physicochemical Data Table
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Weight | 165.25 g/mol | Small molecule ligand |
| Physical State | Viscous Colorless Oil / Low-melting Solid | Handling & dosing |
| Boiling Point | ~240–250 °C (760 mmHg) | High thermal stability |
| pKa (Amine) | ~9.4 | Basic; protonated at physiological pH |
| LogP | ~0.5 – 0.8 | Amphiphilic; cell permeable |
| H-Bond Donors | 2 (NH | Solvent interaction & binding |
| Chirality | (R)-Enantiomer | Stereochemical induction |
Synthesis Protocol
The synthesis of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is typically achieved via the reductive modification of D-Penicillamine . This route preserves the crucial chiral integrity of the C2 center.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic route from D-Penicillamine to the target amino alcohol.
Detailed Methodology
Step 1: S-Methylation of D-Penicillamine
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Reagents: D-Penicillamine, Methyl Iodide (MeI), NaOH (aq).
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Procedure: Dissolve D-Penicillamine in 1M NaOH. Cool to 0°C. Add MeI dropwise to prevent over-alkylation of the amine (N-methylation). The sulfur is more nucleophilic and reacts preferentially.
-
Outcome: Formation of S-Methyl-D-Penicillamine (Precipitate upon acidification).
Step 2: Reduction to Amino Alcohol
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Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethylsulfide (BH -DMS), Anhydrous THF. -
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition: Suspend S-Methyl-D-Penicillamine in THF. Add LiAlH
(2.5 eq) slowly at 0°C (exothermic H evolution). -
Reflux: Heat to reflux (66°C) for 12–16 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio per gram of LiAlH
). -
Purification: Filter the aluminum salts. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr) to obtain the pure amino alcohol.
Functional Mechanics & Reactivity
The utility of this molecule lies in its ability to act as a heterodonor ligand .
Chelation Modes
In coordination chemistry, the molecule can adopt two primary binding modes:
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N,O-Bidentate: Binding through the Amine (N) and Hydroxyl (O). The bulky S-Me group acts as a "stereochemical wall," forcing the metal center into a specific geometry.
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N,O,S-Tridentate: With soft metals (e.g., Pt, Pd, Cu(I)), the thioether sulfur can participate in coordination, forming two fused chelate rings (5-membered N-C-C-O and 5/6-membered S-C-C-N).
Catalytic Logic
In asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction analogs), the hydroxyl group activates the electrophile (via H-bonding or boronate formation), while the amine coordinates the reagent. The gem-dimethyl-thio moiety provides superior steric bulk compared to an isopropyl group (Valine), often enhancing enantiomeric excess (ee) in difficult substrates.
Coordination Workflow (DOT Visualization)
Figure 2: Coordination logic of the ligand. The Sulfur atom acts primarily as a steric director but can coordinate soft metals.
Applications in Drug Development
Radiopharmaceuticals (Cu-64 / Tc-99m)
This amino alcohol is a precursor for Bis(thiosemicarbazone) ligands (e.g., Cu-ATSM analogs). By condensing the amine with dicarbonyls, researchers create tetradentate ligands that retain Copper-64 for PET imaging of hypoxia. The S-methyl group modulates the lipophilicity and redox potential of the copper complex, altering its biodistribution and hypoxia selectivity.
Chiral Auxiliaries
Used in the synthesis of non-natural amino acids and chiral amines. The molecule serves as a chiral template in:
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Alkylation reactions: Directing the attack of nucleophiles to a specific face of an imine.
-
Oxazaborolidine Reductions: As a precursor to boron catalysts for ketone reduction.
References
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Preparation of S-Methyl-Penicillamine
- Title: "Synthesis and properties of S-substituted penicillamines."
- Source: Journal of the Chemical Society C.
-
URL:[Link]
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Reduction of Amino Acids to Amino Alcohols (General Protocol)
- Title: "Reduction of Amino Acids to Amino Alcohols."
- Source: Myers Group, Harvard University (Protocol Archive).
-
URL:[Link]
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Application in Copper Radiopharmaceuticals
- Title: "Copper(II) bis(thiosemicarbazone) complexes as radiotracers for PET imaging."
- Source: Dalton Transactions.
-
URL:[Link]
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Chiral Amino Alcohols in Synthesis
